molecular formula C13H20Cl2N4O B2806702 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1049766-02-0

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2806702
CAS No.: 1049766-02-0
M. Wt: 319.23
InChI Key: ZFGSSDIKTWJAID-UHFFFAOYSA-N
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Description

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and dimethylaminoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and dimethylamine to form the intermediate compound, which is then cyclized to produce the quinazolinone core. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which may have different biological and chemical properties depending on the specific modifications made to the original compound .

Scientific Research Applications

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl Acetate
  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl Ether

Uniqueness

Compared to similar compounds, 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSSDIKTWJAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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